molecular formula C7H8N2O3 B2546570 3-(4-Hydroxypyrimidin-5-YL)propanoic acid CAS No. 1369248-09-8

3-(4-Hydroxypyrimidin-5-YL)propanoic acid

Cat. No.: B2546570
CAS No.: 1369248-09-8
M. Wt: 168.152
InChI Key: VOVWYHUOEQTDLP-UHFFFAOYSA-N
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Description

3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a pyrimidine derivative with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . Its structure features a hydroxypyrimidine ring, a motif of significant interest in medicinal and synthetic chemistry, linked to a propanoic acid chain. This combination makes it a valuable bifunctional building block for researchers. The compound is offered with high purity and is suitable for various research applications, including use as a synthetic intermediate in the development of novel molecules. It is also a useful scaffold in chemical biology for probing biological systems. As a pyrimidine derivative, it shares a core structure with essential biomolecules, suggesting potential for interaction with various enzymatic targets . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For any specific safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWYHUOEQTDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Hydroxypyrimidin 5 Yl Propanoic Acid

Classical Approaches to Pyrimidine (B1678525) Ring Formation with Propanoic Acid Chains

Classical methods for the synthesis of pyrimidine derivatives, including 3-(4-hydroxypyrimidin-5-yl)propanoic acid, have traditionally relied on condensation and alkylation reactions. These robust methods are well-documented in the chemical literature and provide reliable pathways to the target molecule and its analogs.

Condensation Reactions in Pyrimidinyl Propanoic Acid Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A common strategy involves the reaction of a three-carbon component with a reagent containing the N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328).

A pertinent example is the synthesis of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. This method involves the initial Michael addition of 3,3-dimethoxypropionate to α,β-unsaturated esters to form dimethyl 2-(methoxymethylene)pentanedioates. These intermediates are then cyclized with guanidine carbonate to yield the desired pyrimidine derivatives. nih.gov This approach highlights a key strategy where the propanoate side chain is incorporated into one of the precursors before the cyclization to form the pyrimidine ring.

The general applicability of condensation reactions is further demonstrated in the synthesis of various pyrimidine derivatives from 1,3-bifunctional three-carbon fragments and amidines, ureas, or guanidines. bu.edu.eg For the synthesis of this compound, a suitable three-carbon precursor would already contain the propanoic acid moiety. For instance, a derivative of malonic acid or a β-keto ester bearing a propanoic acid chain could be condensed with formamidine (B1211174) to construct the desired 4-hydroxypyrimidine (B43898) ring system.

A well-established multicomponent reaction for pyrimidine synthesis is the Biginelli reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov This one-pot condensation of an aldehyde, a β-keto ester, and urea (or thiourea) under acidic conditions is a powerful tool for accessing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. By employing a β-keto ester that is substituted at the appropriate position with a propanoic acid or a protected precursor, this reaction could be adapted for the synthesis of the target molecule. The reaction proceeds through a series of condensation and cyclization steps to afford the functionalized pyrimidine ring. beilstein-journals.org

Precursors Reaction Type Key Features Product Reference
Dimethyl 2-(methoxymethylene)pentanedioates, Guanidine carbonateCyclocondensationFormation of the pyrimidine ring from a pre-functionalized acyclic precursor.Methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoate nih.gov
Aldehyde, β-Keto ester with propanoic acid side chain, UreaBiginelli ReactionOne-pot, three-component synthesis of a dihydropyrimidine (B8664642) precursor.Dihydropyrimidine with a C5-propanoic acid side chain beilstein-journals.orgbeilstein-journals.orgnih.gov
1,3-Bifunctional three-carbon fragment, Amidine/Urea/GuanidineGeneral CondensationVersatile method for constructing the pyrimidine ring.Substituted Pyrimidine bu.edu.eg

Alkylation Strategies for Introducing Propanoic Acid Moieties

Alkylation offers an alternative approach where the propanoic acid chain is introduced onto a pre-formed pyrimidine ring. This strategy requires a pyrimidine core that is activated for nucleophilic substitution or can be functionalized to create a nucleophilic center at the 5-position.

While direct C-alkylation of the pyrimidine ring can be challenging, it is a feasible strategy. One approach involves the lithiation of a suitably protected 4-hydroxypyrimidine at the 5-position, followed by reaction with an electrophile containing the three-carbon propanoic acid chain, such as ethyl 3-bromopropanoate. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Novel and Green Chemistry Approaches in this compound Synthesis

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. The Biginelli reaction, as mentioned earlier, is a classical example of a one-pot synthesis. beilstein-journals.orgbeilstein-journals.orgnih.gov Modern variations of this reaction often employ more environmentally friendly catalysts and reaction conditions. For instance, the use of ionic liquids as both catalyst and solvent in Biginelli-type reactions has been shown to be effective for the synthesis of 5-carboxanilide-dihydropyrimidinones in aqueous media. sphinxsai.com This approach allows for simple product separation and catalyst recycling.

The development of novel multicomponent reactions is another avenue for the efficient one-pot synthesis of complex pyrimidine derivatives. An efficient, microwave- or ultrasound-irradiated synthesis of chromenopyrimidines has been demonstrated, showcasing the potential of sustainable energy sources to drive these reactions. acs.org Such methodologies could potentially be adapted for the synthesis of this compound by careful selection of the starting materials.

Method Key Features Potential Application Reference
Ionic Liquid-Catalyzed Biginelli ReactionUse of recyclable catalysts, aqueous media.Synthesis of dihydropyrimidine precursors to the target molecule. sphinxsai.com
Microwave/Ultrasound-Assisted Multicomponent ReactionUse of sustainable energy sources, reduced reaction times.Rapid and efficient synthesis of the pyrimidine core. acs.org

Photocatalytic Methods in Pyrimidine-Propanoic Acid Derivatives

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. While specific applications to the synthesis of this compound are not yet widely reported, the principles of photocatalysis offer intriguing possibilities.

For instance, photocatalytic dehydrodecarboxylation of carboxylic acids to generate alkyl radicals has been reported. nih.gov This strategy could potentially be employed in a convergent synthesis where a pyrimidine radical is coupled with a radical derived from a propanoic acid precursor. Alternatively, direct C-H functionalization of the pyrimidine ring using photoredox catalysis could be a viable route for introducing the propanoic acid side chain.

Chromatography-Free Synthesis Techniques

Purification of polar, functionalized molecules like this compound can be challenging and often relies on chromatography, which consumes large amounts of solvent and energy. The development of chromatography-free synthesis and purification strategies is therefore a key goal of green chemistry.

One approach is to design the synthesis in such a way that the final product can be isolated by simple precipitation or crystallization. This often involves careful selection of solvents and reaction conditions. For example, in some pyrimidine syntheses, the target product can be obtained in high purity without the need for chromatographic purification. acs.org

For polar molecules like pyrimidine derivatives, techniques such as hydrophilic interaction chromatography (HILIC) can be used for separation, though the goal is to avoid chromatography altogether. researchgate.net Alternative purification methods for polar compounds include acid-base extraction for carboxylic acids, and crystallization. By carefully controlling the pH of the reaction mixture, it may be possible to selectively precipitate the zwitterionic or salt form of this compound, thus avoiding the need for chromatography.

Scalable Synthetic Routes and Process Development

The synthesis of this compound on a larger scale necessitates a strategic approach, focusing on the use of readily available starting materials, high-yielding reactions, and processes that are amenable to scale-up. A proposed multi-step synthesis is outlined below, followed by a discussion on optimization and process development.

A potential scalable synthetic pathway could commence with the construction of the pyrimidine core, followed by the introduction and modification of the C-5 side chain. One feasible approach involves the initial synthesis of a 5-substituted pyrimidine derivative that can be further elaborated to the desired propanoic acid side chain.

Proposed Synthetic Route:

A plausible route for the synthesis of this compound could start from a suitable precursor such as ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate. This intermediate could potentially be synthesized through a condensation reaction. The subsequent steps would involve the reduction of the acrylate (B77674) double bond and hydrolysis of the ester to yield the final product.

While a specific decagram-scale synthesis of this compound has not been detailed in the available literature, the principles of process chemistry can be applied to optimize a proposed synthetic route for larger scale production. Key considerations for scaling up include reaction concentration, temperature control, reagent addition rates, and product isolation and purification methods.

For a potential decagram-scale campaign, each step of the proposed synthesis would require careful optimization. For instance, in the synthesis of a key intermediate like ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate, a Wittig or Horner-Wadsworth-Emmons reaction could be employed. On a larger scale, managing the exothermicity of such reactions is critical. This can be achieved through controlled addition of reagents and efficient heat exchange.

The subsequent reduction of the acrylate double bond to form the propanoate derivative is a critical step. Catalytic hydrogenation is a common and scalable method for this transformation. The choice of catalyst, solvent, hydrogen pressure, and temperature are all crucial parameters to optimize for efficiency and safety on a larger scale.

The final hydrolysis of the ethyl ester to the carboxylic acid can typically be achieved under basic or acidic conditions. For a decagram-scale synthesis, careful control of pH and temperature is necessary to ensure complete conversion and to minimize potential side reactions. The workup and purification of the final product would also need to be optimized for efficiency and to minimize solvent waste.

The following table outlines a hypothetical optimized process for the decagram-scale synthesis based on the proposed route.

StepReactionKey Optimization Parameters for Decagram-Scale
1Synthesis of Ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate- Use of a cost-effective base and solvent system.
  • Controlled addition of reagents to manage exothermicity.
  • Optimization of reaction time for maximum conversion.
  • 2Catalytic Hydrogenation of Ethyl 3-(4-hydroxypyrimidin-5-yl)acrylate- Selection of an appropriate catalyst (e.g., Pd/C) and optimization of catalyst loading.
  • Control of hydrogen pressure and temperature for selective reduction.
  • Efficient filtration to remove the catalyst.
  • 3Hydrolysis of Ethyl 3-(4-hydroxypyrimidin-5-yl)propanoate- Precise control of pH during hydrolysis and workup.
  • Optimization of crystallization conditions for product isolation.
  • Use of minimal solvent for an environmentally friendly process.
  • Improving reaction yields is a primary goal in process development to enhance the economic viability and sustainability of a synthetic route. Several strategies can be employed to maximize the yield of this compound.

    Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, concentration, stoichiometry of reagents, and choice of solvent and catalyst can lead to significant yield improvements. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify optimal conditions. For pyrimidine synthesis, the choice of base has been shown to be crucial for improving yields oup.com.

    Minimizing Side Reactions: Understanding the reaction mechanism can help in identifying potential side reactions. By adjusting reaction conditions, such as temperature or the order of reagent addition, the formation of byproducts can often be minimized. For instance, in the synthesis of pyrimidine derivatives, controlling the reaction temperature can prevent the formation of undesired isomers or degradation products.

    The table below summarizes key strategies and their potential impact on improving the yield of the target compound.

    StrategyDescriptionPotential Impact on Yield
    Systematic Screening of CatalystsEvaluating a range of catalysts for the hydrogenation step to find one with higher activity and selectivity.Increased conversion of the starting material and reduced formation of byproducts, leading to a higher isolated yield.
    Optimization of Solvent SystemsChoosing a solvent that enhances the solubility of reactants and facilitates product isolation.Improved reaction rates and easier purification, which can minimize product loss during workup.
    In-process ControlsMonitoring the reaction progress using analytical techniques (e.g., HPLC, GC) to determine the optimal reaction time.Prevents over- or under-reaction, maximizing the formation of the desired product and minimizing impurities.
    Telescoping ReactionsCombining multiple synthetic steps without isolating intermediates to reduce material losses during transfers and purifications.Higher overall yield from the starting material to the final product.

    Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Hydroxypyrimidin 5 Yl Propanoic Acid

    High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

    High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

    Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-(4-Hydroxypyrimidin-5-YL)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the propanoic acid side chain.

    The pyrimidine ring protons, typically in the aromatic region of the spectrum, would exhibit chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating hydroxyl group. The protons of the propanoic acid chain would appear at higher field, with their chemical shifts and splitting patterns revealing their connectivity. For instance, the two methylene (B1212753) groups (-CH2-) of the propanoic acid chain would likely appear as two distinct triplets, due to spin-spin coupling with each other.

    Interactive Data Table: Predicted ¹H NMR Chemical Shifts

    Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
    Pyrimidine H-28.0 - 8.5Singlet-
    Pyrimidine H-67.5 - 8.0Singlet-
    -CH2- (alpha to COOH)2.5 - 2.8Triplet7-8
    -CH2- (beta to COOH)2.8 - 3.1Triplet7-8
    -OH (pyrimidine)10.0 - 12.0Broad Singlet-
    -COOH12.0 - 13.0Broad Singlet-

    Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

    Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

    The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and proximity to electronegative nitrogen atoms. The carbonyl carbon of the carboxylic acid would appear at the lowest field, a characteristic feature of this functional group. The methylene carbons of the propanoic acid chain would be found at higher field.

    Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

    Carbon Assignment Predicted Chemical Shift (ppm)
    C-2 (pyrimidine)150 - 155
    C-4 (pyrimidine)160 - 165
    C-5 (pyrimidine)120 - 125
    C-6 (pyrimidine)145 - 150
    -COOH170 - 175
    -CH2- (alpha to COOH)30 - 35
    -CH2- (beta to COOH)25 - 30

    Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

    Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural features through fragmentation analysis.

    High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C7H8N2O3), the expected exact mass would be calculated and compared with the experimentally determined value. The high accuracy of this technique (typically to within a few parts per million) provides strong evidence for the compound's elemental composition.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures. In this technique, the compound of interest is first separated from other components by liquid chromatography and then introduced into the mass spectrometer.

    In the first stage of mass analysis (MS1), the parent ion corresponding to the molecular weight of this compound would be selected. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern, analyzed in the second stage of mass analysis (MS2), is unique to the molecule's structure and can be used for its unambiguous identification. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (CO2H), cleavage of the propanoic acid side chain, and fragmentation of the pyrimidine ring. Analysis of these fragment ions provides valuable information for confirming the compound's identity, especially in complex biological or chemical matrices.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification

    Infrared (IR) Spectroscopy

    The IR spectrum is anticipated to be dominated by features from the carboxylic acid and the hydroxypyrimidine moieties. The most distinct absorption would be from the O-H stretching vibration of the carboxylic acid, which typically appears as a very broad band spanning from 2500 to 3300 cm⁻¹. vscht.cztutorchase.comorgchemboulder.com This broadening is a hallmark of the intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers. orgchemboulder.comechemi.com Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the propanoic acid's alkyl chain, typically found around 2900 cm⁻¹. libretexts.org

    The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the region of 1760-1690 cm⁻¹. tutorchase.comorgchemboulder.com The exact position depends on the extent of hydrogen bonding. orgchemboulder.com The spectrum would also feature bands corresponding to the pyrimidine ring. The C=C and C=N double bond stretching vibrations within the aromatic ring are expected in the 1650-1450 cm⁻¹ region. Vibrations associated with the hydroxyl group on the pyrimidine ring would include an O-H stretching mode (around 3500-3700 cm⁻¹ if free, but likely broadened and shifted by hydrogen bonding) and a C-O stretching mode, anticipated near 1300 cm⁻¹. core.ac.uk Other significant bands would include the C-O stretch of the carboxylic acid (1320-1210 cm⁻¹) and O-H bending vibrations (1440-1395 cm⁻¹ and 950-910 cm⁻¹). orgchemboulder.com

    Expected Infrared Absorption Bands

    Wavenumber Range (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
    3300–2500 Strong, Very Broad O–H Stretch Carboxylic Acid (dimer)
    ~3500 Medium, Broad O–H Stretch Hydroxyl on Pyrimidine
    ~2900 Medium C–H Stretch Propanoic Acid Chain
    1760–1690 Strong, Sharp C=O Stretch Carboxylic Acid
    1650–1450 Medium-Strong C=C and C=N Stretch Pyrimidine Ring
    1440–1395 Medium O–H Bend Carboxylic Acid
    1320–1210 Medium-Strong C–O Stretch Carboxylic Acid / Pyrimidine
    950–910 Medium, Broad O–H Bend Carboxylic Acid (out-of-plane)

    Raman Spectroscopy

    Raman spectroscopy would provide complementary data, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to yield a strong and characteristic signal in the Raman spectrum. mdpi.com Modifications to the pyrimidine ring, such as substitution, are known to affect the normal modes, which would be observable. mdpi.comresearchgate.net While C=O stretching is visible in Raman, it is typically less intense than in IR. The C=C and C=N ring stretching vibrations would also be Raman active. This technique is particularly useful for studying molecules in aqueous solutions, a common environment for biological molecules.

    Expected Raman Shifts

    Wavenumber Shift (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
    ~3000 Medium C–H Stretch Pyrimidine Ring and Alkyl Chain
    1700-1725 Weak C=O Stretch Carboxylic Acid
    1600-1400 Strong C=C and C=N Stretch Pyrimidine Ring
    ~1000 Strong, Sharp Ring Breathing Pyrimidine Ring

    Advanced X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model of the molecule. nih.gov

    Although a crystal structure for this compound has not been reported in the literature, a crystallographic analysis would provide invaluable structural information.

    Key Structural Insights from X-ray Crystallography:

    Molecular Confirmation: It would unambiguously confirm the molecular connectivity, distinguishing it from any potential isomers. It would also resolve the tautomeric state of the 4-hydroxypyrimidine (B43898) ring, determining whether it exists in the hydroxy form or the keto (pyrimidinone) form in the solid state.

    Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles would be obtained, offering insight into the electronic structure and hybridization of the atoms. wikipedia.org

    Conformation: The study would reveal the molecule's preferred conformation, including the planarity of the pyrimidine ring and the specific orientation of the propanoic acid side chain relative to the ring.

    Intermolecular Interactions: A crystal structure would provide a detailed map of the intermolecular forces that govern the crystal packing. This includes identifying hydrogen bonding networks, which are expected to be extensive in this molecule. nih.gov Likely interactions would include hydrogen-bonded dimers between carboxylic acid groups and hydrogen bonds involving the pyrimidine's hydroxyl group and nitrogen atoms. nih.govmdpi.com The analysis would also reveal any π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov

    Hypothetical Crystallographic Data Table

    Parameter Description Value
    Chemical Formula Sum formula of the molecule C₇H₈N₂O₃
    Formula Weight Molecular weight of the compound 184.15 g/mol
    Crystal System The crystal system (e.g., Monoclinic, Orthorhombic) To be determined
    Space Group The symmetry group of the crystal To be determined
    a, b, c (Å) Unit cell dimensions To be determined
    α, β, γ (°) Unit cell angles To be determined
    V (ų) Volume of the unit cell To be determined
    Z Number of molecules per unit cell To be determined
    Hydrogen Bonds Details of donor-acceptor distances and angles To be determined
    π-π Stacking Centroid-to-centroid distance between rings To be determined

    This comprehensive structural data would be crucial for understanding the molecule's physical properties and for computational studies, such as molecular docking with biological targets.

    Theoretical and Computational Studies on 3 4 Hydroxypyrimidin 5 Yl Propanoic Acid

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution and reactivity of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid.

    Energy Gap and Chemical Hardness Analysis

    A key aspect of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Chemical hardness, a concept derived from the HOMO-LUMO gap, further quantifies the molecule's resistance to change in its electron distribution.

    Table 1: Hypothetical Quantum Chemical Properties of this compound

    Parameter Description Hypothetical Value
    HOMO Energy Energy of the highest occupied molecular orbital Data not available
    LUMO Energy Energy of the lowest unoccupied molecular orbital Data not available
    Energy Gap (ΔE) Difference between LUMO and HOMO energies Data not available

    Identification of Electrophilic and Nucleophilic Attack Sites

    Molecular Electrostatic Potential (MEP) maps are generated through quantum chemical calculations to visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density, which are prone to electrophilic attack, while blue-colored regions signify electron-deficient areas, the likely sites for nucleophilic attack. This information is critical for predicting the reactive behavior of this compound in chemical reactions.

    Molecular Dynamics Simulations for Conformational Analysis

    Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can provide a detailed understanding of the conformational landscape of this compound. This includes identifying the most stable conformations, understanding the flexibility of different parts of the molecule, and exploring the transitions between different conformational states. Such information is vital for understanding how the molecule might interact with biological systems.

    In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

    In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific SAR studies for this compound have been published, such an investigation would involve compiling a dataset of related pyrimidine (B1678525) derivatives with known biological activities. Computational descriptors representing various physicochemical properties would be calculated for each molecule, and statistical methods would then be employed to build a predictive model. This model could then be used to estimate the potential activity of this compound and guide the design of new, more potent analogues.

    Molecular Docking Investigations with Biomolecular Targets

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein or other biomolecular target. The results of a docking study, typically presented as a binding score and a visualization of the binding pose, can provide valuable insights into the potential biological targets of the compound and the key interactions that stabilize the complex. Without published research, any potential biomolecular targets for this specific compound remain speculative.

    Table 2: Compound Names Mentioned

    Compound Name

    Structure Activity Relationship Sar Studies of 3 4 Hydroxypyrimidin 5 Yl Propanoic Acid Derivatives

    Design Principles for Pyrimidinyl Propanoic Acid Analogs

    The design of novel analogs of 3-(4-hydroxypyrimidin-5-yl)propanoic acid is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with its biological target. nih.govresearchgate.net Key strategies involve modifications at three primary sites: the pyrimidine (B1678525) core, the propanoic acid side chain, and the introduction of various linkers and substituents to explore the chemical space and enhance desired properties. researchgate.netnih.gov

    The pyrimidine ring serves as a critical scaffold, and its substitution pattern significantly influences the biological activity of the derivatives. nih.govresearchgate.net The introduction of various substituents at different positions of the pyrimidine core can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to target enzymes or receptors. nih.govfrontiersin.org

    Research on related pyrimidine structures has shown that substitutions at positions 2, 4, and 6 are common strategies. For instance, incorporating small, less polar substituents can be beneficial for maintaining activity. researchgate.net Fusing the pyrimidine ring with other heterocyclic systems like pyrrole, thiophene, or pyridine (B92270) is another design approach to create more complex and potentially more potent molecules, such as pyrrolo[2,3-d]pyrimidines. frontiersin.orgnih.gov The nature and position of these substituents are critical; for example, in some series, an amino group provides good activity, whereas a chloro group significantly reduces it. nih.gov The size of an alkyl group at the 5-position can also dictate the potency and selectivity of the compound. nih.govnih.gov

    The propanoic acid side chain is a key functional group that can be extensively modified to modulate the physicochemical properties and biological activity of the parent compound. humanjournals.com Alterations often focus on the carboxylic acid group, which can be converted into esters, amides, or hydrazides to influence polarity, bioavailability, and target interactions. mdpi.com

    Introducing bridging linkers between the pyrimidine core and other chemical moieties is a sophisticated strategy to develop hybrid molecules with potentially novel or enhanced activities. nih.gov The linker's nature, length, and flexibility can precisely orient the different parts of the molecule to optimize interactions with a biological target. researchgate.net

    In various classes of pyrimidine derivatives, linkers such as thioacetamide (B46855) have been used to connect the pyrimidine scaffold to other pharmacophores, like benzenesulfonamides, resulting in compounds with broad-spectrum antimicrobial efficacy. mdpi.com The design of such linkers can be cleavable, releasing active components at a target site, or non-cleavable, where the entire hybrid molecule confers the biological effect. nih.gov The incorporation of a planar pyrimidine linker can contribute to the rigidity and alignment of pharmacophoric groups, enhancing molecular interactions. nih.gov

    In Vitro Biological Activity Evaluation of Derivatives

    A crucial step in the drug discovery process is the comprehensive in vitro evaluation of newly synthesized derivatives to determine their biological activity. For pyrimidine-based compounds, this typically involves screening against a panel of clinically relevant microbial strains to assess their potential as antimicrobial agents. researchgate.netnih.gov

    Numerous studies have demonstrated that pyrimidine derivatives possess significant in vitro antimicrobial activity against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govinnovareacademics.inresearchgate.net The efficacy of these compounds is highly dependent on their specific chemical structures. mdpi.com

    Screening is typically performed using standardized methods, such as the tube dilution or agar (B569324) well diffusion methods, to determine the Minimum Inhibitory Concentration (MIC). researchgate.netias.ac.in The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov For instance, certain pyrimidine-based benzothiazole (B30560) derivatives have shown potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, pyrimidine derivatives incorporating thiosemicarbazide (B42300) have demonstrated good activity against various microbes. innovareacademics.in The variation of substituents on the pyrimidine nucleus plays a potential role in the interaction of these molecules with biological targets, thereby influencing their antimicrobial spectrum. innovareacademics.in

    The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating the development of novel antibiotics. nih.govnih.gov Pyrimidine derivatives have emerged as a promising class of compounds with activity against these challenging pathogens. thepharmajournal.comresearchgate.net

    Researchers have evaluated pyrimidine analogs against a range of MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). thepharmajournal.comnih.gov For example, a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives exhibited strong antibacterial activity against both MRSA and VRE, with MIC values reported to be as low as 2 µg/mL for the most potent compound. thepharmajournal.com Another study on pyrimidine-appended linezolid (B1675486) structures produced a derivative with an MIC of 1 µg/mL against both MRSA and VRE. nih.gov These findings underscore the potential of the pyrimidine scaffold as a foundational structure for developing new agents to combat drug-resistant bacterial infections. thepharmajournal.comnih.gov

    Table of Antimicrobial Activity Data for Selected Pyrimidine Derivatives

    The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine derivatives against various microbial strains, as reported in the literature. This data illustrates the structure-dependent nature of their antimicrobial activity.

    Compound TypeMicroorganismStrainMIC (µg/mL)Reference
    Pyrimidine-appended Linezolid (Compound 35)Staphylococcus aureus (MRSA)-1 nih.gov
    Pyrimidine-appended Linezolid (Compound 35)Vancomycin-resistant Enterococcus (VRE)-1 nih.gov
    2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33)Staphylococcus aureus (MRSA)-2 thepharmajournal.com
    2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33)Vancomycin-resistant Enterococcus (VRE)-2 thepharmajournal.com
    Isatin–pyrimidine hybrid (Compound 30)Mycobacterium tuberculosis (MDR)-0.48 nih.gov
    Isatin–pyrimidine hybrid (Compound 30)Mycobacterium tuberculosis (XDR)-3.9 nih.gov
    Thiadiazole-substituted pyrimidinePseudomonas aeruginosa-10 ias.ac.in
    Triazole-substituted pyrimidineEscherichia coli-10 ias.ac.in

    In Vitro Antimicrobial Activity against Microbial Strains

    Assessment against Drug-Resistant Fungal Species (e.g., Candida auris)

    The emergence of multidrug-resistant fungal pathogens like Candida auris necessitates the development of novel antifungal agents. While direct studies on this compound derivatives are scarce, research on structurally similar compounds provides valuable insights. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that these compounds exhibit structure-dependent antimicrobial activity against drug-resistant Candida species, including C. auris.

    In this study, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their antifungal properties. Several of these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. The most potent and broad-spectrum antimicrobial activity was observed in hydrazone derivatives containing heterocyclic substituents. This suggests that the introduction of specific heterocyclic moieties can significantly enhance the antifungal efficacy of the 3-aminopropanoic acid scaffold against this problematic yeast.

    The general structure of these active compounds involves a 4-hydroxyphenyl group linked to a propanoic acid backbone via an amino bridge. Variations in the substituents on the propanoic acid chain and the aromatic ring were found to influence the antifungal potency. For instance, the conversion of the carboxylic acid to a hydrazide and subsequent reaction to form hydrazones with different aromatic and heterocyclic aldehydes led to a range of activities. This highlights the importance of the terminal functional group in mediating the interaction with fungal targets.

    While these findings are for a structurally related class of compounds, they provide a strong rationale for the investigation of this compound derivatives as potential anti-Candida auris agents. The pyrimidine ring, being a well-known pharmacophore in many antimicrobial drugs, could further enhance the activity.

    In Vitro Anticancer and Antiproliferative Activity against Cell Lines

    The anticancer potential of this compound derivatives has been explored through in vitro cell viability assays against various cancer cell lines. Although data on the specific parent compound is limited, studies on related pyrimidine and propanoic acid derivatives offer valuable SAR insights.

    A study investigating 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their structure-dependent cytotoxicity against the human lung carcinoma cell line, A549 . Several compounds were identified that reduced A549 cell viability by 50%. Notably, a derivative featuring a 1-naphthyl substituent exhibited significant anticancer activity, reducing cell viability to 42.1%. Another promising candidate, a hydrazone derivative, also showed potent activity. These findings underscore the potential of this scaffold in developing novel anticancer agents.

    In the context of other cell lines, various pyrimidine derivatives have shown antiproliferative effects. For instance, novel tetrahydropyrimidines have been tested against HeLa (cervical cancer) cells, with some compounds exhibiting cytotoxic effects. The antiproliferative activity of pyridine derivatives, which share a heterocyclic nitrogen structure with pyrimidines, has also been documented against HepG2 (liver cancer) cells. The cytotoxic effects of certain propionic acid derivatives on HepG2 cells have been observed to be dose-dependent.

    Antiproliferative Activity of Structurally Related Derivatives
    Compound TypeCell LineActivityReference
    3-((4-hydroxyphenyl)amino)propanoic acid derivative (with 1-naphthyl substituent)A549 (Lung)Reduced cell viability to 42.1% nih.gov
    Tetrahydropyrimidine derivativesHeLa (Cervical)Cytotoxic effects observed mdpi.com
    Propionic acid derivativesHepG2 (Liver)Dose-dependent reduction in cell viability ijrpr.commdpi.com

    The ability of cancer cells to migrate is a critical step in metastasis. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that these compounds can suppress the migration of A549 lung cancer cells in vitro. nih.gov In a wound-healing assay, treatment with effective derivatives led to a noticeable reduction in the closure of a scratch made in a confluent monolayer of A549 cells compared to the control group. researchgate.net This indicates that these compounds not only inhibit cell proliferation but also interfere with the cellular machinery responsible for migration. The most promising candidates from the cell viability assays also demonstrated the ability to suppress A549 cell migration, suggesting a dual mechanism of anticancer action. nih.gov

    In Vitro Enzyme Inhibition Assays (e.g., Urease, COX-1/COX-2)

    The inhibitory potential of this compound derivatives against clinically relevant enzymes such as urease and cyclooxygenases (COX-1 and COX-2) is an area of significant interest.

    Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. While direct studies on the target compound are lacking, various pyrimidine derivatives have been investigated as urease inhibitors. For example, pyrano pyrimidine dione (B5365651) derivatives have demonstrated significant inhibitory activity, which was found to be associated with the presence of hydrophobic substituents on an attached phenyl ring. nih.gov Another study on spiro-pyrimidinethiones and spiro-pyrimidinones derived from barbituric acid also reported urease inhibitory activity. researchgate.net These findings suggest that the pyrimidine scaffold is a viable starting point for the design of novel urease inhibitors.

    COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key players in inflammation and pain pathways, with COX-2 being a major target for anti-inflammatory drugs. Several pyrimidine-based compounds have been identified as selective COX-2 inhibitors. mdpi.comnih.govnih.gov For instance, certain novel pyrimidine derivatives have shown excellent inhibitory activities against both COX-1 and COX-2, with some exhibiting higher selectivity for COX-2. nih.gov One study reported pyrimidine-based fluorescent COX-2 inhibitors, with one compound showing potent and selective COX-2 inhibition with an IC50 of 1.8 μM. rsc.org The structure-activity relationship studies in these reports often highlight the importance of specific substituents on the pyrimidine ring for achieving high potency and selectivity.

    Enzyme Inhibitory Activity of Related Pyrimidine Derivatives
    Compound TypeEnzymeKey FindingsReference
    Pyrano pyrimidine dione derivativesUreaseInhibitory activity associated with hydrophobic substituents. nih.gov
    Spiro-pyrimidinethione/pyrimidinone derivativesUreaseDemonstrated urease inhibitory activity. researchgate.net
    Novel pyrimidine derivativesCOX-1/COX-2Excellent inhibitory activity, some with high COX-2 selectivity. nih.gov
    Pyrimidine-based fluorescent inhibitorsCOX-2Potent and selective inhibition (IC50 = 1.8 μM for lead compound). rsc.org

    Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies on related heterocyclic compounds provide insights into how this compound derivatives might interact with their target enzymes.

    For urease inhibition , kinetic studies of pyridine carboxamide derivatives, which are structurally related to pyrimidines, have revealed a competitive mode of inhibition for the most potent compounds. mdpi.com This suggests that the inhibitor competes with the substrate (urea) for binding to the active site of the enzyme. Molecular docking studies often complement these kinetic analyses to visualize the binding interactions.

    In the context of COX-2 inhibition , kinetic analyses of diarylheterocyclic inhibitors have described a three-step reversible binding mechanism that accounts for their selective inhibition of COX-2. nih.gov The initial binding is followed by conformational changes in the enzyme-inhibitor complex, leading to a more tightly bound state. Such detailed kinetic understanding is vital for optimizing the inhibitory potency and selectivity of new drug candidates.

    In Vitro Antioxidant Properties Assessment (e.g., DPPH Radical Scavenging)

    The antioxidant potential of this compound derivatives is another important aspect of their biological profile. A study on the structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives evaluated their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com

    The most promising anticancer candidate from this series also exhibited potent antioxidant properties. nih.gov This dual activity is particularly interesting as reactive oxygen species (ROS) are known to play a role in cancer pathogenesis. Compounds that possess both anticancer and antioxidant activities could offer a therapeutic advantage. The presence of the phenolic hydroxyl group in the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is likely a key contributor to the observed radical scavenging activity. Given that the target compound, this compound, also contains a hydroxyl group on the pyrimidine ring, it is plausible that its derivatives could also exhibit antioxidant properties.

    Mechanistic Investigations of Biological Action at the Cellular Level

    Detailed investigations into how this compound exerts its effects at a cellular level are crucial for its development as a potential therapeutic agent. However, at present, there is no available research that specifically elucidates these mechanisms for this compound.

    Effects on Macromolecular Biosynthesis (e.g., Cell-Wall Biosynthesis)

    There is currently no published data on the effects of this compound on macromolecular biosynthesis. Studies investigating its potential to interfere with critical cellular processes such as the synthesis of proteins, nucleic acids, or, in the case of microorganisms, the cell wall, have not been reported.

    Interactions with Specific Receptors or Enzymes (e.g., EGFR, DNMT1, VEGR2)

    Specific interactions between this compound and key enzymes or receptors involved in disease pathways have not been documented. There is no available information regarding its potential to bind to or inhibit enzymes such as Epidermal Growth Factor Receptor (EGFR), DNA Methyltransferase 1 (DNMT1), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

    Biosynthesis of Pyrimidine Derived Propanoic Acids in Biological Systems

    Natural Occurrence and Metabolic Pathways of Pyrimidines

    Pyrimidines are heterocyclic aromatic organic compounds that are fundamental to all life forms. nih.govnumberanalytics.com Their derivatives—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are essential building blocks of nucleic acids, DNA and RNA, which carry the genetic blueprint of organisms. numberanalytics.comcreative-proteomics.com Beyond their role in genetics, pyrimidine (B1678525) nucleotides are crucial for various cellular processes, including energy metabolism, the synthesis of glycoproteins and glycolipids, and as components of coenzymes like NAD and Coenzyme A. numberanalytics.comutah.edu

    The biosynthesis of pyrimidine nucleotides occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. numberanalytics.com

    De Novo Synthesis Pathway: This pathway constructs the pyrimidine ring from simple precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com It is an energy-intensive process that is tightly regulated to meet the cell's demand for nucleotides. creative-proteomics.com The initial and rate-limiting step is the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com In animals, the first three enzymatic activities of this pathway are carried out by a single multifunctional protein called CAD. wikipedia.orgmdpi.com The pathway proceeds through the formation of orotate (B1227488), which is then converted to the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). libretexts.org UMP serves as the precursor for other pyrimidine nucleotides, including UTP and CTP. mdpi.comlibretexts.org

    Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids. numberanalytics.com It is a less energy-consuming alternative to the de novo pathway and is particularly important in tissues that have a limited capacity for de novo synthesis. numberanalytics.com Key enzymes in the salvage pathway include uridine phosphorylase, thymidine (B127349) phosphorylase, and various kinases that convert nucleosides to nucleotides. utah.edu

    Pyrimidine Catabolism: Pyrimidines are degraded in the liver through a series of reactions that lead to the formation of β-alanine (from cytosine and uracil) and β-aminoisobutyrate (from thymine). creative-proteomics.comwikipedia.org These breakdown products can be further metabolized or excreted. creative-proteomics.com This degradation process is crucial for preventing the accumulation of excess nucleotides and their potentially toxic byproducts. creative-proteomics.com

    Enzymatic Regulation and Inhibition in Biogenetic Routes

    The biosynthesis of pyrimidines is a tightly regulated process to ensure that the cellular pools of nucleotides are maintained at appropriate levels for processes like DNA replication and RNA synthesis, without wasteful overproduction. creative-proteomics.com This regulation occurs primarily through feedback inhibition of key enzymes in the de novo pathway. creative-proteomics.com

    Enzymatic Regulation:

    Carbamoyl Phosphate Synthetase II (CPS II): In animals, this enzyme, which catalyzes the first committed step in pyrimidine biosynthesis, is a primary site of allosteric regulation. creative-proteomics.com It is inhibited by the end-product UTP, which signals that the pyrimidine pool is sufficient. creative-proteomics.com Conversely, it is activated by phosphoribosyl pyrophosphate (PRPP), a substrate for a later step in both purine (B94841) and pyrimidine synthesis. wikipedia.org

    Aspartate Transcarbamoylase (ATCase): In bacteria, ATCase is the key regulatory enzyme. wikipedia.org It is allosterically inhibited by CTP, a downstream product, and activated by ATP, a purine nucleotide. libretexts.org This cross-regulation by a purine helps to balance the cellular pools of purine and pyrimidine nucleotides. libretexts.org

    Orotate Phosphoribosyltransferase (OPRTase): Recent studies have shown that the activity of this enzyme can be regulated by post-translational modifications such as lysine (B10760008) acetylation, which can block the pyrimidine biosynthetic pathway. nih.gov

    Enzymatic Inhibition:

    The enzymes of the pyrimidine biosynthetic pathway are targets for various inhibitors, which can be used as therapeutic agents. mdpi.com

    Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors: DHODH is a mitochondrial enzyme in the de novo pathway. wikipedia.org Inhibitors of DHODH, such as brequinar (B1684385) and ML390, have been investigated for their potential as anticancer and antiviral agents. plos.orgnih.gov By blocking pyrimidine synthesis, these inhibitors can limit the proliferation of rapidly dividing cancer cells or inhibit viral replication. plos.orgnih.govplos.org

    Thymidylate Synthase Inhibitors: This enzyme is crucial for the synthesis of thymidine nucleotides required for DNA synthesis. nih.gov 5-Fluorouracil is a well-known inhibitor of thymidylate synthase and is widely used in cancer chemotherapy.

    The intricate regulation of pyrimidine biosynthesis and the potential for its inhibition highlight its importance as a target for therapeutic intervention.

    Table of Key Enzymes in De Novo Pyrimidine Biosynthesis

    Enzyme Function Regulation
    Carbamoyl Phosphate Synthetase II (CPS II) Catalyzes the first committed step in animals. Inhibited by UTP, activated by PRPP. creative-proteomics.com
    Aspartate Transcarbamoylase (ATCase) Catalyzes the second step; key regulatory point in bacteria. Inhibited by CTP, activated by ATP. libretexts.org
    Dihydroorotase (DHOase) Catalyzes the formation of the pyrimidine ring. Part of the multifunctional CAD protein in animals. wikipedia.org
    Dihydroorotate Dehydrogenase (DHODH) Oxidation of dihydroorotate to orotate. A target for inhibitors like brequinar. plos.org
    Orotate Phosphoribosyltransferase (OPRTase) Converts orotate to OMP. Can be regulated by lysine acetylation. nih.gov
    OMP Decarboxylase Decarboxylates OMP to form UMP. Part of the bifunctional UMPS protein in animals. wikipedia.org

    Applications of 3 4 Hydroxypyrimidin 5 Yl Propanoic Acid in Chemical Biology Research

    Utilization as a Building Block in Complex Molecular Synthesis

    The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry and the synthesis of complex organic molecules. nbinno.comresearchgate.netnih.gov Compounds like 3-(4-hydroxypyrimidin-5-yl)propanoic acid serve as valuable starting materials, offering multiple points for chemical modification. The propanoic acid side chain provides a versatile handle for amide bond formation, esterification, or reduction to an alcohol, allowing for its conjugation to other molecules or its use in extending a carbon skeleton. The pyrimidine ring itself can undergo various transformations, making it a key component in the construction of diverse molecular architectures. researchgate.netacs.org

    The synthesis of libraries of compounds for drug discovery and chemical biology often relies on the elaboration of a central scaffold. nih.govmdpi.com The 4-hydroxypyrimidine (B43898) moiety of this compound can be chemically modified to create a diverse range of functionalized scaffolds. The hydroxyl group can be converted to other functionalities, such as halides or triflates, which then serve as handles for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl groups. nih.gov These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of bioactive molecules. gsconlinepress.com The nitrogen atoms within the pyrimidine ring can also influence its reactivity and potential for modification, allowing for the generation of a wide array of derivatives from a single starting material. researchgate.net

    The table below illustrates the potential of pyrimidine-based building blocks in generating molecular diversity.

    Scaffold Type Synthetic Transformation Potential Application Area
    Bi-aryl PyrimidinesSuzuki or Stille CouplingKinase Inhibitors, GPCR Modulators
    Amino-pyrimidinesNucleophilic Aromatic SubstitutionHydrogen-bonding motifs in drug-target interactions
    Fused PyrimidinesIntramolecular CyclizationDNA intercalators, Antiviral agents

    Development of Chemical Probes for Biological Systems

    Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. The development of such probes often involves the derivatization of a core scaffold to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. The propanoic acid side chain of this compound is ideally suited for the attachment of such moieties via stable amide linkages. The pyrimidine core itself can serve as the recognition element that interacts with the biological target. The strategic modification of the pyrimidine ring can be used to optimize the potency and selectivity of the probe. acs.org

    Integration into Nucleoside Analogues for Nucleic Acid Research (e.g., Peptidyl Nucleic Acids)

    Nucleoside analogues are critical tools in molecular biology and are the basis for many antiviral and anticancer drugs. They function by mimicking natural nucleosides and interfering with the synthesis or function of DNA and RNA. Peptide Nucleic Acids (PNAs) are synthetic mimics of nucleic acids where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers remarkable resistance to degradation by nucleases and proteases.

    The synthesis of modified PNA monomers is an area of active research. A structurally related compound, 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, has been identified as a useful precursor for the synthesis of base-modified peptidyl nucleic acids. This highlights the utility of pyrimidine derivatives with a propanoic acid linker in this context. It is plausible that this compound could be similarly employed to create novel PNA monomers. The pyrimidine portion would act as the nucleobase mimic, while the propanoic acid linker would facilitate its incorporation into the PNA backbone. Such modified PNAs could be used as antisense agents to modulate gene expression or as probes for nucleic acid detection.

    Intermediary Role in Synthetic Route Development for Bioactive Compounds

    In the multi-step synthesis of complex bioactive molecules, the strategic use of versatile intermediates is crucial for achieving efficiency and high yields. nbinno.comnbinno.com The dual functionality of this compound—a modifiable heterocyclic ring and a carboxylic acid side chain—makes it a potentially valuable intermediate. The pyrimidine core is found in numerous approved drugs, including anticancer agents (e.g., gefitinib, imatinib) and antiviral therapies. nih.gov Synthetic routes to novel analogues of these drugs could conceivably proceed through an intermediate like this compound. Its structure allows for the sequential or orthogonal modification of the two different parts of the molecule, providing a convergent approach to complex target structures. The development of robust synthetic routes utilizing such intermediates is a key focus of process chemistry in the pharmaceutical industry. nbinno.com

    Future Research Directions and Unexplored Avenues

    Development of Enantioselective Synthetic Routes

    While various synthetic methods for pyrimidine (B1678525) derivatives exist, the development of highly efficient enantioselective routes to chiral analogues of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid remains a significant area for future work. Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a better safety profile than the other. The synthesis of dihydropyrimidines, which possess a stereogenic center at the C4 position, has been a focus of such efforts. researchgate.net

    Future research should focus on:

    Organocatalysis: Exploring highly enantioselective organocatalytic Biginelli and Biginelli-like condensations could provide a direct and metal-free pathway to chiral dihydropyrimidine (B8664642) scaffolds related to the target molecule. mdpi.com

    Chiral Ligands: Developing novel transition-metal complexes with chiral ligands to catalyze the asymmetric synthesis of pyrimidine derivatives.

    Enzymatic Resolution: Investigating the use of enzymes for the kinetic resolution of racemic mixtures of this compound derivatives or their intermediates.

    The successful development of these methods would provide access to enantiomerically pure compounds, enabling a more precise evaluation of their biological activities and stereospecific interactions with biological targets.

    Advanced Characterization Techniques for Dynamic Molecular Processes

    Standard spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) have been instrumental in confirming the structures of synthesized pyrimidine derivatives. nih.govresearchgate.netjournalijar.comsciencescholar.us For instance, IR spectra typically reveal characteristic peaks for C=N, C=O, C=S, and N-H bonds, while 1H-NMR and 13C-NMR provide detailed information about the molecular framework. nih.gov

    However, to understand the dynamic behavior of these molecules, more advanced techniques are required. Future research could employ:

    2D NMR Techniques: Advanced NMR methods like NOESY and ROESY to study the conformational dynamics and intermolecular interactions in solution.

    X-ray Crystallography: To determine the solid-state conformation and intermolecular packing of novel derivatives, providing insights into crystal engineering and polymorphism.

    Time-Resolved Spectroscopy: To investigate the excited-state dynamics and photochemical properties of these compounds, which could be relevant for applications in materials science or as photoresponsive biological probes.

    These advanced characterization methods will offer a deeper understanding of the structure-function relationships governing the properties of this compound derivatives.

    Expansion of SAR Studies to Novel Biological Targets

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a molecule to its biological activity. humanjournals.com For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their pharmacological effects. researchgate.netbenthamdirect.comnih.gov These compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. humanjournals.comresearchgate.netnih.gov

    Future research should aim to expand SAR studies by:

    Exploring Novel Targets: Screening libraries of this compound derivatives against a broader range of biological targets, including newly identified enzymes, receptors, and signaling pathways implicated in disease.

    Systematic Structural Modification: Synthesizing and evaluating a systematic series of analogues with diverse substitutions at the pyrimidine core and the propanoic acid side chain to build comprehensive SAR models. For example, a comprehensive SAR study on antitubercular pyrimidine derivatives indicated that the central pyrimidine ring was crucial for activity. nih.gov

    Investigating Drug Resistance: Designing and testing derivatives specifically aimed at overcoming known drug resistance mechanisms in pathogens or cancer cells. nih.gov

    This expansion will be crucial for identifying new lead compounds and unlocking the full therapeutic potential of this chemical class. researchgate.netbenthamdirect.comnih.gov

    Computational Predictions for Novel Derivatives and Interactions

    Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. semanticscholar.org For pyrimidine analogues, techniques like molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations are already being used to predict biological activity and understand molecular interactions. nih.govsemanticscholar.orgmdpi.comnih.gov

    Future computational efforts should focus on:

    Predictive QSAR Models: Developing robust, externally validated QSAR models for diverse biological activities to guide the design of new derivatives with improved potency and pharmacokinetic properties. mdpi.com

    Mechanism of Action Studies: Using molecular dynamics simulations and docking studies to elucidate the binding modes of active compounds at their biological targets, such as the epidermal growth factor receptor (EGFR). semanticscholar.orgresearchgate.net

    Virtual Screening: Employing high-throughput virtual screening of large chemical libraries against various protein targets to identify novel pyrimidine-based hits.

    ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process. researchgate.net

    These in-silico approaches can significantly accelerate the design-synthesis-testing cycle, making the discovery of new, potent, and safe pyrimidine-based agents more efficient. researchgate.net

    Investigation of Environmental and Green Chemistry Aspects in Synthesis

    The growing emphasis on sustainable and environmentally friendly chemical processes necessitates the application of green chemistry principles to the synthesis of pyrimidine derivatives. powertechjournal.com Traditional synthetic methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green chemistry approaches aim to reduce waste, shorten reaction times, and improve energy efficiency. rasayanjournal.co.in

    Future research in this area should explore:

    Alternative Solvents: Utilizing greener solvents like water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netrasayanjournal.co.ineurekaselect.com

    Energy-Efficient Methods: Expanding the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.netpowertechjournal.comrasayanjournal.co.in

    Catalysis: Developing and employing reusable heterogeneous catalysts or biocatalysts to improve reaction efficiency and simplify product purification. researchgate.netpowertechjournal.com

    Multicomponent Reactions (MCRs): Optimizing one-pot MCRs, such as the Biginelli reaction, which increase atom economy by combining three or more reactants in a single step. rasayanjournal.co.inresearchgate.net

    By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally benign. powertechjournal.comrasayanjournal.co.inbenthamdirect.com

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-(4-Hydroxypyrimidin-5-YL)propanoic acid, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : Synthesis typically involves coupling pyrimidine derivatives with propanoic acid precursors. Optimize conditions by:

    • Selecting precursors with high reactivity (e.g., hydroxyl-protected pyrimidines to avoid side reactions) .
    • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates.
    • Employing coupling agents like HATU or EDC for efficient amide/ester bond formation .
    • Monitoring purity via HPLC or LC-MS post-synthesis, with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

    Q. What analytical techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • Structural Elucidation : Use 1^1H/13^13C NMR to confirm substituent positions on the pyrimidine ring and propanoic acid linkage .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
    • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

    Q. How should researchers handle and store this compound to ensure stability and safety?

    • Methodological Answer :

    • Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation .
    • Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., silica gel) .

    Advanced Research Questions

    Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

    • Methodological Answer :

    • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions with the pyrimidine ring .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on the propanoic acid moiety’s conformational flexibility .
    • QSAR Models : Corrogate substituent effects (e.g., hydroxyl position) with bioactivity data to design analogs with improved affinity .

    Q. What strategies resolve contradictory data on the compound’s biological activity across experimental models?

    • Methodological Answer :

    • Model Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, serum content) to reduce variability .
    • Dose-Response Curves : Perform EC50_{50}/IC50_{50} titrations in triplicate to identify non-linear effects .
    • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate mechanisms .

    Q. How does the compound’s stability vary under different environmental conditions (e.g., pH, light, surfaces)?

    • Methodological Answer :

    • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–9, monitoring via UV-Vis spectroscopy for absorbance shifts .
    • Surface Reactivity : Use XPS or ToF-SIMS to analyze adsorption/desorption kinetics on glass vs. polymer surfaces .
    • Photostability : Expose to UV-A/UV-B light (300–400 nm) and quantify degradation products via LC-MS .

    Experimental Design & Theory

    Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

    • Methodological Answer :

    • Target Identification : Link to kinase inhibition hypotheses via cheminformatics databases (e.g., ChEMBL) .
    • Pathway Analysis : Use KEGG or Reactome to map potential roles in nucleotide metabolism or oxidative stress pathways .
    • Mechanistic Probes : Design fluorescent analogs (e.g., FITC-labeled derivatives) for live-cell imaging of target engagement .

    Q. What experimental controls are critical when evaluating the compound’s in vitro pharmacological effects?

    • Methodological Answer :

    • Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled analogs to rule out solvent/off-target effects .
    • Positive Controls : Use established inhibitors (e.g., staurosporine for kinases) to benchmark activity .
    • Orthogonal Validation : Confirm results with CRISPR/Cas9-knockout models or siRNA silencing of putative targets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.